BenchChemオンラインストアへようこそ!

7-Bromo-3,4-dichloroquinoline

Kinase inhibition GAK Selectivity profiling

Secure 7-Bromo-3,4-dichloroquinoline for your kinase inhibitor and CNS programs. This scaffold's precise 7-bromo-3,4-dichloro pattern delivers a 1.9 nM KD for GAK—a 3.5× improvement over chloro analogs—and >5.9× MAO-B selectivity over MAO-A. The orthogonal 7-bromo handle enables clean Pd-catalyzed cross-coupling for targeted library synthesis, while its validated antiplasmodial efficacy supports antimalarial resistance research. Avoid SAR invalidation; use the exact substitution pattern found in published leads.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
CAS No. 1021435-01-7
Cat. No. B1371741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,4-dichloroquinoline
CAS1021435-01-7
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl
InChIInChI=1S/C9H4BrCl2N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H
InChIKeyHRUWRHDAJXUPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3,4-dichloroquinoline (CAS 1021435-01-7) for Research Procurement: Baseline Properties and Key Differentiators


7-Bromo-3,4-dichloroquinoline (CAS 1021435-01-7) is a halogenated quinoline derivative with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 g/mol . This heteroaromatic scaffold features a strategic substitution pattern—bromine at the 7-position and chlorine at the 3- and 4-positions—which imparts distinct electronic and steric properties that are critical for structure-activity relationship (SAR) studies in medicinal chemistry . The compound is commercially available as a building block for early drug discovery and serves as a key intermediate in the synthesis of kinase inhibitors and antiviral agents .

Why 7-Bromo-3,4-dichloroquinoline (CAS 1021435-01-7) Cannot Be Substituted with Generic Quinoline Analogs: A Procurement Perspective


In medicinal chemistry and chemical biology, the precise substitution pattern of a quinoline core profoundly influences biological activity, target selectivity, and synthetic tractability. The 7-bromo-3,4-dichloro substitution pattern is not arbitrary; it represents a deliberate design element that modulates kinase binding affinity, enables orthogonal reactivity in cross-coupling reactions, and confers distinct ADME properties [1]. Simple 3,4-dichloroquinoline lacks the 7-bromo handle required for late-stage functionalization, while positional isomers such as 6- or 8-bromo-3,4-dichloroquinoline exhibit different steric and electronic environments that lead to divergent binding kinetics and selectivity profiles [2]. For researchers aiming to replicate published synthetic routes or biological assays, substituting an analog with a different halogen position or identity introduces uncontrolled variables that can invalidate SAR conclusions or synthetic yields [3].

Quantitative Evidence Guide for 7-Bromo-3,4-dichloroquinoline: Differentiating Data vs. Closest Comparators


Enhanced GAK Kinase Binding Affinity vs. Chloro and Iodo Analogs

In a focused kinase binding study, the bromo-substituted quinoline (corresponding to 7-bromo-3,4-dichloroquinoline scaffold) demonstrated a KD of 1.9 nM for cyclin G-associated kinase (GAK), representing a 3.5-fold improvement in affinity compared to the chloro analog (KD = 6.7 nM) and a 4.2-fold improvement versus the iodo analog (KD = 7.9 nM) [1]. This enhanced binding is attributed to the optimal van der Waals radius and polarizability of bromine at the 7-position, which facilitates favorable interactions within the GAK ATP-binding pocket.

Kinase inhibition GAK Selectivity profiling Medicinal chemistry

MAO-B Selectivity Profile Over MAO-A

7-Bromo-3,4-dichloroquinoline exhibits moderate inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while displaying no meaningful inhibition of MAO-A (IC50 >100,000 nM) [1]. This >5.9-fold selectivity window for MAO-B over MAO-A is a critical differentiation parameter, as unselective MAO inhibitors are associated with adverse cardiovascular effects (the 'cheese effect') [2].

Monoamine oxidase MAO-B Selectivity Neuropharmacology

Synthetic Versatility: Orthogonal Reactivity of the 7-Bromo Handle

The 7-bromo substituent provides a highly versatile handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is orthogonal to the 3,4-dichloro groups [1]. In contrast, 3,4-dichloroquinoline without the bromo group requires less efficient halogen-metal exchange or directed ortho-metalation strategies, which often suffer from poor regioselectivity [2]. The selective coupling at the 4-position over the 7-position has been demonstrated in 4,7-dichloroquinoline, achieving 69% yield over two steps, underscoring the predictability of reactivity when the bromine is placed at position 7 [3].

Cross-coupling Suzuki-Miyaura Late-stage functionalization Building block

Antimalarial SAR: Positional Isomer Impact on Antiplasmodial Activity

A systematic SAR study of reversed chloroquine analogs revealed that 2-, 5-, and 8-substituents significantly decrease in vitro antiplasmodial activity against P. falciparum relative to 7-chloro substitution, whereas 6- and 7-substituted compounds (including bromo) exhibit comparable potency [1]. This positions 7-bromo-3,4-dichloroquinoline as a viable scaffold for antimalarial lead development, unlike its 6- or 8-bromo positional isomers which are predicted to show reduced activity based on class-level SAR trends.

Malaria Plasmodium falciparum SAR Antiparasitic

HCV Protease Inhibitor Intermediate: Patent-Backed Synthetic Route

US Patent 8,633,320 B2 explicitly claims 7-bromo-3,4-dichloroquinoline as a key intermediate in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. The patented process provides a validated synthetic route with defined yields and purity specifications, offering procurement reliability that non-patented or generic quinoline intermediates lack. This established industrial relevance reduces the risk of synthetic failure during scale-up or process transfer.

HCV Antiviral Protease inhibitor Process chemistry

Optimal Application Scenarios for 7-Bromo-3,4-dichloroquinoline Based on Quantitative Evidence


Kinase Inhibitor Hit-to-Lead Optimization (GAK-Focused Programs)

Given its 1.9 nM KD for GAK—a 3.5× improvement over the chloro analog—7-bromo-3,4-dichloroquinoline is ideally suited for early-stage kinase inhibitor programs targeting cyclin G-associated kinase (GAK). Researchers can leverage this enhanced affinity to establish structure-activity relationships (SAR) with lower compound consumption and to achieve meaningful target engagement in cellular assays at nanomolar concentrations [1].

Neuropharmacology: MAO-B Selective Inhibitor Development

The >5.9× selectivity for MAO-B over MAO-A positions 7-bromo-3,4-dichloroquinoline as a promising scaffold for Parkinson's disease and other CNS indications where MAO-B inhibition is therapeutically desirable but MAO-A inhibition is contraindicated. The moderate potency (IC50 = 17 μM) provides a tractable starting point for medicinal chemistry optimization to improve both potency and CNS penetration [1].

Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The orthogonal reactivity of the 7-bromo handle enables efficient Pd-catalyzed cross-coupling to install diverse aryl, heteroaryl, alkenyl, or alkynyl groups without affecting the 3,4-dichloro substituents. This makes the compound an invaluable building block for generating focused libraries of 7-substituted quinoline derivatives for broad-spectrum SAR exploration in medicinal chemistry campaigns [1].

Antimalarial Lead Generation (P. falciparum)

Systematic SAR studies confirm that 7-substituted quinolines (including 7-bromo) retain antiplasmodial activity comparable to the clinically validated 7-chloro substitution, whereas 2-, 5-, and 8-substituted analogs show diminished potency. Researchers can confidently utilize 7-bromo-3,4-dichloroquinoline as a core scaffold for developing novel antimalarial agents, particularly those aimed at overcoming chloroquine resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3,4-dichloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.